2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide
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Overview
Description
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazoline core, sulfonamide group, and phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinazoline derivative with sulfonyl chlorides under basic conditions.
Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the sulfonamide-quinazoline intermediate with the appropriate phenylacetamide derivative using coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also serve as a model compound for studying the behavior of quinazoline derivatives in biological systems.
Medicine
Medically, this compound has potential as a drug candidate due to its structural similarity to known pharmacophores. It may exhibit activity against certain diseases, including cancer and bacterial infections.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinazoline core may interact with DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-N-(2-methylphenyl)-2-phenylacetamide
- 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-N-(2-ethylphenyl)-2-phenylacetamide
Uniqueness
Compared to similar compounds, 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide stands out due to its specific substitution pattern, which may confer unique biological activity and chemical reactivity. The presence of both ethyl and methyl groups on the phenyl ring can influence its interaction with molecular targets, potentially enhancing its efficacy in various applications.
Properties
CAS No. |
1086335-33-2 |
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Molecular Formula |
C27H28N4O5S |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2-[(1,3-dimethyl-2,4-dioxoquinazolin-6-yl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C27H28N4O5S/c1-5-18-13-9-10-17(2)23(18)28-25(32)24(19-11-7-6-8-12-19)29-37(35,36)20-14-15-22-21(16-20)26(33)31(4)27(34)30(22)3/h6-16,24,29H,5H2,1-4H3,(H,28,32) |
InChI Key |
XXKGNGDROZBHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)N(C(=O)N(C4=O)C)C)C |
Origin of Product |
United States |
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